molecular formula C20H26 B12081780 3,5-Di-tert-butylbiphenyl CAS No. 5723-93-3

3,5-Di-tert-butylbiphenyl

Cat. No.: B12081780
CAS No.: 5723-93-3
M. Wt: 266.4 g/mol
InChI Key: PMTYHCGSUNDRDL-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbiphenyl is an organic compound with the molecular formula C20H26. It is a biphenyl derivative where two tert-butyl groups are attached to the 3 and 5 positions of one of the phenyl rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Di-tert-butylbiphenyl can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of biphenyl with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction typically occurs in a solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves mixing phenol and a catalyst, adding methyl propionate, and controlling the reaction temperature between 100-140°C. The reaction mixture is then subjected to heat preservation for several hours, followed by neutralization and purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Di-tert-butylbiphenyl has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Another biphenyl derivative with tert-butyl groups at the 4 and 4’ positions.

    3,4’,5-Tri-tert-butylbiphenyl-4-ol: A biphenyl derivative with three tert-butyl groups and a hydroxyl group.

Uniqueness

3,5-Di-tert-butylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other biphenyl derivatives .

Properties

5723-93-3

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

IUPAC Name

1,3-ditert-butyl-5-phenylbenzene

InChI

InChI=1S/C20H26/c1-19(2,3)17-12-16(15-10-8-7-9-11-15)13-18(14-17)20(4,5)6/h7-14H,1-6H3

InChI Key

PMTYHCGSUNDRDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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